2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione

Solid-state chemistry Pharmaceutical intermediate Logistics stability

N-substituted phthalimides show antifungal activity, but side-chain variation dramatically alters properties. Generic in-class substitution lacks scientific validity. This compound offers two orthogonal functional handles for systematic SAR. - **Differentiation:** LogP 0.77 vs 2.02 (N-butylphthalimide) → improved aqueous solubility - **Handles:** Secondary alcohol (acylation/oxidation) + terminal alkene (thiol-ene/metathesis) - **Logistics:** Solid, mp 75-80°C, ≥97% purity, reproducible supply

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 1855-22-7
Cat. No. B3333817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione
CAS1855-22-7
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC=CC(CN1C(=O)C2=CC=CC=C2C1=O)O
InChIInChI=1S/C12H11NO3/c1-2-8(14)7-13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2
InChIKeyOWEYCEAOEGYVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione: Chemical Identity & Specifications


2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione (CAS 1855-22-7), also known as N-(2-Hydroxy-3-butenyl)phthalimide or 3-Hydroxy-4-phthalimido-1-butene, is an N-substituted phthalimide derivative featuring a chiral hydroxyalkenyl side chain . This compound belongs to the isoindole-1,3-dione class, a pharmacophore scaffold widely explored in medicinal chemistry for antimicrobial, anti-inflammatory, and immunomodulatory applications . It is commercially supplied as a ≥97% purity solid with a melting point of 75–80 °C , serving as a versatile synthetic intermediate and research tool for developing functionalized phthalimide libraries.

Chiral phthalimide intermediate for synthetic library diversification
Dual orthogonal reactive handles (alcohol, alkene) for divergent chemistry
Reported class-level antifungal activity supports SAR screening programs

Why Generic Substitution Fails


Despite sharing the isoindole-1,3-dione core, N-substituted phthalimides exhibit profound physicochemical and biological divergence driven by the appended N-alkyl/aryl moiety [1]. The target compound's 2-hydroxybut-3-enyl side chain introduces a secondary alcohol and terminal alkene—functional handles absent in simpler alkyl (e.g., N-butylphthalimide) or aryl (e.g., N-phenylphthalimide) analogs. This unique substitution pattern alters lipophilicity (LogP 0.77 vs. 2.02 for N-butylphthalimide), hydrogen bonding capacity, and melting behavior, directly impacting solubility, formulation compatibility, and downstream derivatization potential. As demonstrated in recent antifungal studies, even modest N-substituent changes within this class can shift MIC values against Candida species by orders of magnitude [2], underscoring that generic in-class substitution is scientifically unsound without supporting comparative data.

Alkyl or aryl N-substituted analogs lack the secondary alcohol and terminal alkene, eliminating orthogonal derivatization handles.
Even modest N-substituent changes in the phthalimide class can shift antifungal MIC by orders of magnitude, making direct replacement unsupported without comparative data.
Substantial LogP and melting point divergence vs. simpler analogs alters solubility, formulation compatibility, and storage behavior.

2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione: Comparative Evidence


Solid-State Handling Advantage

The target compound exhibits a melting point of 75–80 °C, placing it in a solid-state window that balances ease of handling against the high-melting, less processable parent phthalimide (232–235 °C) and the low-melting N-butylphthalimide (29–33 °C) which is a liquid or soft solid at ambient conditions . This intermediate melting range reduces the risk of liquefaction during shipping or storage compared to N-butylphthalimide, while avoiding the energy-intensive heating required for processing phthalimide itself.

Solid-State Handling
Cross-study comparable
Target mp 75–80 °C vs. 29–33 °C (N-butyl) and 232–235 °C (phthalimide)
Supports ambient shipping and storage; melt-processable without high heat.
Literature-reported ranges; verify with received lot COA.
Solid-state chemistry Pharmaceutical intermediate Logistics stability

Hydrophilicity Advantage

The target compound possesses a calculated LogP of 0.77, substantially lower than the LogP of N-butylphthalimide (2.02) and N-phenylphthalimide (2.55) . This 1.25–1.78 log unit reduction corresponds to a theoretical ~18–60× higher partitioning into aqueous phases, indicating markedly improved water compatibility and reduced propensity for non-specific hydrophobic binding.

Hydrophilicity Profile
Cross-study comparable
LogP 0.77 (target) vs. 2.02 (N-butylphthalimide), 2.55 (N-phenylphthalimide)
May improve aqueous solubility and reduce need for co-solvents.
Calculated XLogP3; experimental logD to confirm.
Lipophilicity Drug-likeness Aqueous solubility Formulation

Dual Functional Handles

The 2-hydroxybut-3-enyl substituent provides two orthogonal reactive sites absent in simple alkyl or aryl phthalimides: a secondary alcohol (hydrogen bond donor, acylation site) and a terminal alkene (thiol-ene click, epoxidation, metathesis) . In contrast, N-butylphthalimide offers only an inert alkyl chain, and N-phenylphthalimide presents only aromatic C–H bonds, severely limiting post-synthetic functionalization without de novo synthesis.

Functional Handles
Cross-study comparable
2 orthogonal reactive sites (secondary alcohol, terminal alkene)
Enables divergent library synthesis from a single intermediate.
Based on structural analysis; reactivity screening recommended.
Synthetic intermediate Click chemistry Bioconjugation Medicinal chemistry

Antifungal Class Potential

While direct activity data for the target compound remain unreported, class-level evidence establishes that N-substituted phthalimides possess antifungal activity against clinically relevant Candida species. Among six derivatives evaluated, N-butylphthalimide (NBP) exhibited an MIC of 100 µg/mL against both fluconazole-resistant and -sensitive C. albicans and C. parapsilosis, and dose-dependently inhibited biofilm formation at sub-inhibitory concentrations (10–50 µg/mL) [1]. The target compound's distinct hydroxyalkenyl side chain may modulate potency and selectivity, warranting direct comparative evaluation.

Antifungal Class Potential
Class-level inference
N-butylphthalimide MIC 100 µg/mL against C. albicans; target not directly measured
Class-level antifungal activity supports SAR screening rationale.
Target compound requires direct antifungal evaluation.
Antifungal Candida Biofilm inhibition Antimicrobial resistance

Commercial Availability & Purity

The compound is supplied by Sigma-Aldrich (MilliporeSigma) as ALDRICH N-(2-Hydroxy-3-butenyl)phthalimide at 97% purity, with documented melting point (75–80 °C), molecular weight (217.22), and MDL number (MFCD22200537) . This level of purity and characterization meets or exceeds the typical 95% purity threshold for research-grade phthalimide analogs , ensuring batch-to-batch consistency for reproducible experimental outcomes.

Commercial Purity
Specification review
97% purity (Sigma-Aldrich), mp 75–80 °C, MW 217.22
Commercial research-grade purity supports batch reproducibility.
Review lot-specific COA for quality assurance.
Procurement Purity QC Reproducibility

2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione: Application Scenarios


Antifungal Screening and SAR Studies

Given the class-level antifungal activity of N-substituted phthalimides (MIC of 100 µg/mL for N-butylphthalimide against C. albicans) [1], 2-(2-Hydroxybut-3-enyl)isoindole-1,3-dione serves as a structurally distinct analog for SAR expansion. Its lower LogP (0.77 vs. 2.02 for NBP) and dual functional handles (alcohol and alkene) enable systematic exploration of lipophilicity and hydrogen bonding contributions to antifungal potency, as well as conjugation to fluorescent probes or affinity tags for target identification studies.

Phthalimide Library Synthesis

The compound's secondary alcohol and terminal alkene provide two orthogonal sites for diversification . The alcohol can be acylated, alkylated, or oxidized, while the alkene participates in thiol-ene click chemistry, epoxidation, or cross-metathesis. This dual functionality enables the rapid generation of structurally diverse phthalimide libraries from a single commercial intermediate, reducing the number of building blocks required in inventory and streamlining parallel synthesis workflows.

Hydrophilic Probes for Aqueous Assays

With a LogP of 0.77—substantially lower than common phthalimide analogs (e.g., N-butylphthalimide LogP 2.02) —this compound offers improved aqueous solubility. This property is advantageous for designing phthalimide-based fluorescent probes, affinity labels, or covalent inhibitors intended for use in aqueous biological buffers without the confounding effects of organic co-solvents (e.g., DMSO) that can alter protein conformation or membrane integrity.

Scalable Intermediate for Process Chemistry

The compound's solid-state physical properties (mp 75–80 °C) facilitate handling, weighing, and storage compared to liquid or low-melting phthalimide derivatives . This logistical advantage, combined with its commercial availability at 97% purity from a major supplier, makes it a practical intermediate for process development and scale-up studies in medicinal chemistry programs where reproducible material supply is critical.

Application
Selection Property
Validation Focus
Antifungal SAR Studies
Distinct hydroxyalkenyl N-substitution pattern
Antifungal activity and biofilm inhibition against Candida species
Phthalimide Library Synthesis
Dual orthogonal functional handles (alcohol, alkene)
Divergent diversification via acylation, click chemistry, epoxidation
Aqueous-Compatible Probes
Lower calculated LogP relative to alkyl phthalimides
Aqueous solubility and buffer compatibility for biological assays
Process Chemistry Intermediate
Solid-state with melting range above ambient storage
Handling, storage, and scale-up reproducibility from commercial source

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